molecular formula C16H17NO4 B4358547 N-(benzyloxy)-2,3-dimethoxybenzamide

N-(benzyloxy)-2,3-dimethoxybenzamide

Cat. No.: B4358547
M. Wt: 287.31 g/mol
InChI Key: QQRWCEKAWHGZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzyloxy)-2,3-dimethoxybenzamide is an organic compound that features a benzamide core substituted with benzyloxy and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzyl ester. This ester is then converted to the benzamide via reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), benzyl bromide (BnBr)

Major Products

    Oxidation: Benzoyl derivative

    Reduction: Benzylamine derivative

    Substitution: Various substituted benzamides depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(benzyloxy)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxy groups can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. This compound may act as an allosteric modulator or competitive inhibitor, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzyloxy)-2,3-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and dimethoxy groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dimethoxy-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-10-6-9-13(15(14)20-2)16(18)17-21-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRWCEKAWHGZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57261488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzyloxy)-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(benzyloxy)-2,3-dimethoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(benzyloxy)-2,3-dimethoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(benzyloxy)-2,3-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(benzyloxy)-2,3-dimethoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(benzyloxy)-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.